1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea

Description

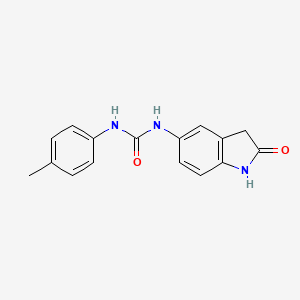

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-10-2-4-12(5-3-10)17-16(21)18-13-6-7-14-11(8-13)9-15(20)19-14/h2-8H,9H2,1H3,(H,19,20)(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKLLTAXZIECGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies

Correlating Structural Features of the Oxoindoline Moiety with Biological Activity

The oxoindoline core is a well-established pharmacophore in numerous kinase inhibitors. nih.gov Its ability to form key interactions within the ATP-binding site of kinases is fundamental to its inhibitory activity. SAR studies have focused on understanding how substitutions on this ring system can modulate potency and selectivity.

Impact of Substituent Nature and Position on the Indolinone Ring (e.g., N1, C5)

The indolinone ring possesses several positions amenable to substitution, with the N1 and C5 positions being of particular interest in modulating biological activity.

C5 Position: The C5 position of the oxoindoline ring, where the urea (B33335) moiety is attached in the parent compound, is pivotal for anchoring the molecule to the protein target. Modifications at this position, or the introduction of additional substituents, can significantly impact binding affinity. For example, the electronic nature of substituents at this position can influence the hydrogen-bonding capability of the urea linker. While direct SAR studies on C5-substituted analogs of 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea are not extensively reported, research on related 2-oxoindolin-3-ylidene compounds has shown that the nature and position of substituents on the oxoindole ring can influence antiproliferative properties. nih.gov

| Modification | General Effect on Activity | Rationale |

| N1-H (unsubstituted) | Often essential for activity | Forms a critical hydrogen bond with the kinase hinge region. |

| N1-alkylation | Variable; can increase or decrease activity | May alter conformation, solubility, or steric interactions in the binding pocket. |

| C5-substituents | Can significantly alter potency | Modulates electronic properties and steric fit within the binding site. |

Stereochemical Influence on Activity and Selectivity

Chirality can play a profound role in the biological activity of drug molecules, as stereoisomers can exhibit different pharmacological and pharmacokinetic properties. mdpi.com In the context of oxoindoline derivatives, the introduction of a stereocenter, for instance at the C3 position, can lead to enantiomers with significantly different potencies. nih.gov Although 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea itself is achiral, the introduction of chiral substituents on the oxoindoline ring or the p-tolyl group would necessitate an evaluation of the stereochemical impact on activity and selectivity. The three-dimensional arrangement of atoms is critical for optimal interaction with the chiral environment of a protein's binding site.

Elucidating the Role of the p-Tolyl Substituent in Modulating Activity

The p-tolyl group, an aryl substituent on the urea linker, plays a significant role in the molecule's interaction with the target protein, often occupying a hydrophobic pocket within the active site.

Effect of Modifications and Substitutions on the Aryl Group

The nature and substitution pattern of the aryl group are critical determinants of inhibitory potency. The methyl group at the para position of the phenyl ring in the p-tolyl moiety contributes to the hydrophobic interactions.

Studies on analogous urea-based inhibitors have demonstrated that modifications to this aryl group can have a substantial impact on activity. For example, in a series of sulfonyl urea derivatives, the introduction of a methyl group at the para position of the phenyl ring markedly enhanced potency compared to the unsubstituted phenyl analog. mdpi.com This suggests that the hydrophobic pocket accommodating this group has a specific size and shape preference.

| Aryl Substituent | Observed Effect on Activity (in related compounds) | Rationale |

| Unsubstituted Phenyl | Baseline activity | Provides a basic hydrophobic interaction. |

| p-Tolyl (p-methylphenyl) | Enhanced potency | The methyl group improves hydrophobic interactions in a specific pocket. mdpi.com |

| 4-Bromophenyl | Good anticancer activity | The bromo group alters electronic properties and can form halogen bonds. mdpi.com |

| 2- or 4-Methoxyphenyl | Significant antioxidant activity | The methoxy (B1213986) group is an electron-donating group that can influence the electronic landscape of the molecule. mdpi.com |

Analysis of the Urea Linker's Contribution to Molecular Recognition

The urea linker is a key structural element, providing both conformational flexibility and crucial hydrogen bonding interactions that anchor the inhibitor to the target protein. nih.gov

Conformational Flexibility and Hydrogen Bonding Capabilities

The urea moiety can act as both a hydrogen bond donor (through its N-H groups) and a hydrogen bond acceptor (through its carbonyl oxygen). This dual capability allows it to form a network of hydrogen bonds with amino acid residues in the kinase hinge region, a common binding motif for many kinase inhibitors. researchgate.net

The conformational flexibility of the urea linker allows the molecule to adopt an optimal orientation within the binding site, maximizing its interactions with the protein. The relative orientation of the oxoindoline and p-tolyl moieties is governed by the rotational freedom around the C-N bonds of the urea linker. Computational studies on N-alkyl-N'-aryl ureas have shown that the substitution pattern significantly affects the conformational preference of the system. chemrxiv.org

The planarity of the urea group can also be influenced by its substituents. For instance, N-methylation can disrupt the planarity of the urea derivative. nih.gov This conformational control is a critical aspect of rational drug design, as it can pre-organize the molecule for binding and improve its affinity and selectivity. The hydrogen bonding capabilities of the urea linker are fundamental to the biological activity of 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea and its analogs.

Spacer Length and Linker Chemistry Effects

In the context of 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea, the urea moiety itself (-NH-CO-NH-) acts as the critical linker connecting the 2-oxoindoline and the p-tolyl ring systems. While specific studies on varying the spacer length by introducing additional atoms between these two core fragments are not extensively documented for this exact molecule, the nature of the urea linker is paramount to its biological function. The urea group's ability to form multiple stable hydrogen bonds is a central feature in the molecular recognition of target proteins. nih.gov

The chemistry of this urea linker and the immediate-surrounding functionalities dictates the molecule's conformational flexibility and its interaction with biological targets. The structural rigidity and planarity of the urea group influence the spatial orientation of the 2-oxoindoline and p-tolyl moieties.

Research on related 2-oxoindolin-3-ylidene derivatives incorporating a urea function has underscored the significance of this linker in determining their antiproliferative and VEGFR-2 inhibitory properties. nih.gov In these analogous compounds, the urea group is essential for bio-property enhancement, suggesting that its hydrogen bonding capacity and role in structural presentation are key. elsevierpure.comresearchgate.net

The following table illustrates how modifications to the groups attached to the urea linker in analogous series of compounds can affect their biological activity, providing insight into the chemical sensitivity of this central feature.

| Compound Series | Modification | Biological Activity Trend | Reference |

| 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs | Substitution on the N-phenyl ring | Anticancer activity varied with substitution: 4-bromo > 4-fluoro > 4-chloro > 2-chloro > 2-methoxy. nih.gov | nih.gov |

| Sulfonyl urea derivatives | Replacement of the urea group with thiourea (B124793) | Potency was significantly affected, with some thiourea analogs showing marked decreases in activity. |

This table is generated based on data from related but distinct chemical series to infer the potential effects of modifying the groups attached to the urea linker.

Identification of Key Pharmacophoric Elements for Desired Biological Profiles

The biological activity of 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea and its analogs is attributed to several key pharmacophoric elements. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this class of compounds, the primary pharmacophoric features are the 2-oxoindoline core, the urea linker, and the substituted phenyl ring.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea, and a protein target.

Prediction of Binding Modes and Affinities with Receptor Active Sites

The structural motifs within 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea, namely the oxindole (B195798) core and the aryl urea (B33335) group, are present in numerous inhibitors of various protein kinases and enzymes. Molecular docking simulations are employed to predict the binding affinity and mode of interaction of this compound with several key therapeutic targets.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in anti-angiogenic cancer therapy. Structurally related 2-oxoindolin-3-ylidene derivatives incorporating a urea function have been evaluated for their VEGFR-2 inhibitory properties. nih.govelsevierpure.comnih.gov Docking studies of these related compounds into the ATP-binding site of VEGFR-2 (PDB: 3WZE) have shown promising interaction scores, comparable to known inhibitors like sorafenib. nih.gov These studies suggest that the oxindole and urea moieties are key for bio-activity, indicating that 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea could adopt a similar binding pattern. nih.govelsevierpure.comnih.gov

Urease: The urease enzyme is a target for treating infections caused by bacteria like Helicobacter pylori. nih.gov Various urea and thiourea (B124793) derivatives have been investigated as urease inhibitors. ekb.eg Molecular docking studies on similar compounds have revealed that the urea functional group is critical for interacting with the active site of the urease enzyme. nih.govekb.eg

IDO-1: Indoleamine 2,3-dioxygenase 1 (IDO-1) is an immunosuppressive enzyme and a significant target in cancer immunotherapy. nih.gov While direct docking studies for 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea against IDO-1 are not extensively documented, the indole-like structure of the oxindole ring suggests a potential for interaction within the enzyme's active site, which naturally binds the indole-containing amino acid tryptophan. nih.govnih.gov

COX-II: Cyclooxygenase-II (COX-II) is a well-known target for anti-inflammatory drugs. The evaluation of various heterocyclic compounds through molecular docking is a common strategy to predict their potential inhibitory activity against COX-II.

The predicted binding affinities from such docking simulations are typically presented in kcal/mol, with lower values indicating a more favorable binding interaction.

Table 1: Representative Docking Scores for Structurally Related Urea Derivatives Against Various Targets

| Compound Class | Target | PDB ID | Representative Docking Score (kcal/mol) |

|---|---|---|---|

| 2-Oxoindolin-3-ylidene Ureas | VEGFR-2 | 3WZE | -8.5 to -9.5 |

| Dihydropyrimidine Phthalimide Hybrids | Urease | - | -7.0 to -8.0 |

| Phenylhydrazine Carboxamides | NTPDases | - | -6.5 to -7.8 |

| Dioxoisoindolin-aryl Ureas | EGFR | 3W2R | -6.3 to -7.6 nih.gov |

Note: These scores are illustrative and based on studies of structurally similar compounds, not the specific subject compound.

Analysis of Ligand-Protein Interactions (Hydrogen Bonding, Hydrophobic Contacts, Stacking)

Beyond predicting binding affinity, docking simulations provide a detailed view of the specific intermolecular interactions that stabilize the ligand-protein complex. For 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea, these interactions would likely include:

Hydrogen Bonding: The urea moiety (-NH-CO-NH-) is a potent hydrogen bond donor and acceptor. The N-H groups can act as donors, while the carbonyl oxygen can act as an acceptor. nih.gov Similarly, the amide group within the oxindole ring (N-H and C=O) can participate in hydrogen bonding with amino acid residues in the active site of a target protein. nih.gov

Hydrophobic Contacts: The aromatic p-tolyl group and the phenyl part of the oxindole ring can form favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Stacking Interactions: The planar aromatic rings of the compound can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the protein's active site.

Quantum Chemical Calculations

Quantum chemical methods are used to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Stability

Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules. For 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Electronic Properties: Analyze the distribution of electron density, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. materialsciencejournal.org

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the regions of positive and negative electrostatic potential on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack.

Predict Vibrational Frequencies: Correlate theoretical vibrational spectra with experimental data (e.g., IR and Raman) to confirm the molecular structure.

DFT studies on related molecules, such as 2-(p-tolyl)-2,3-dihydro-1H-perimidine, have successfully used the B3LYP/6-311G(d,p) basis set to compute these properties and gain valuable insights into molecular structure and reactivity. materialsciencejournal.org

Note: These values are representative for similar organic molecules and would need to be specifically calculated for 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time.

Conformational Stability and Dynamic Behavior of Ligand-Target Complexes

MD simulations of the 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea-target complex, placed in a simulated physiological environment (water, ions, at a specific temperature and pressure), can reveal:

Stability of the Binding Pose: Assess whether the binding mode predicted by docking is stable over a simulation period (typically nanoseconds). This is often measured by the root-mean-square deviation (RMSD) of the ligand's atomic positions.

Flexibility of the Ligand and Protein: Analyze the conformational changes in both the ligand and the protein's active site upon binding, measured by the root-mean-square fluctuation (RMSF) of individual atoms or residues.

Persistence of Key Interactions: Track the duration and stability of critical interactions, such as hydrogen bonds, identified in the docking pose throughout the simulation. nih.gov

Binding Free Energy Calculations: Employ methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of the binding free energy of the complex.

These simulations provide a more realistic and rigorous assessment of the ligand's interaction with its target, complementing the initial findings from molecular docking. pensoft.net

Application As Chemical Probes and Research Tools

Design Principles for Oxoindoline Urea-Based Chemical Probes

The transformation of a parent compound like 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea into a functional chemical probe involves the strategic integration of specific chemical motifs. These additions are designed to grant the molecule new functionalities, such as the ability to covalently bind to its target protein or to be detected and isolated from complex biological mixtures.

Covalent labeling is a powerful technique for irreversibly linking a probe to its target protein, which facilitates target identification and structural studies. nih.govnih.gov Photoaffinity labeling is a particularly advantageous method, where a chemically stable probe only becomes reactive upon activation with UV light. nih.govnih.gov This temporal control minimizes non-specific binding before the desired point of investigation.

To convert the oxoindoline urea (B33335) scaffold into a photoaffinity probe, a photoreactive group can be incorporated into its structure. Common photoreactive groups include aryl azides, benzophenones, and diazirines, each with distinct activation mechanisms and reactivity. nih.govresearchgate.net These groups are generally inert in the dark but form highly reactive intermediates (nitrenes or carbenes) upon UV irradiation, which can then form covalent bonds with nearby amino acid residues in the target protein's binding site. nih.govresearchgate.net

Table 1: Common Photoreactive Groups for Covalent Labeling

| Photoreactive Group | Reactive Intermediate | Key Features |

|---|---|---|

| Aryl Azide (B81097) | Nitrene | Reacts with nucleophiles and inserts into C-H and N-H bonds. |

| Benzophenone | Triplet Ketone | Inserts primarily into C-H bonds; relatively stable and requires less harsh UV. |

Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. biorxiv.orgresearchgate.net Incorporating a small, inert "bioorthogonal handle" into the oxoindoline urea probe allows for a two-step labeling strategy. nih.gov This approach is beneficial as the small handle is less likely to disrupt the probe's binding to its target compared to a bulky reporter tag. nih.gov

The most widely used bioorthogonal reaction is the "click chemistry" between an azide and an alkyne. biosyn.com An alkyne group, for instance, can be chemically added to the 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea scaffold. This alkyne-modified probe is first introduced to a biological system to bind its target. Subsequently, a reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for enrichment) carrying a complementary azide group is added. The azide and alkyne groups react specifically and efficiently, attaching the reporter tag to the probe-protein complex for downstream analysis. biosyn.comljmu.ac.uk

Table 2: Representative Bioorthogonal Reaction Pairs

| Reaction Handle 1 | Reaction Handle 2 | Ligation Chemistry |

|---|---|---|

| Alkyne | Azide | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC/SPAAC) |

| Tetrazine | Trans-cyclooctene (TCO) | Inverse-Electron-Demand Diels-Alder Reaction |

Utility in Target Identification and Validation Research

A primary application of chemical probes derived from 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea is the identification and validation of the proteins with which they interact. These "target deconvolution" studies are crucial in drug discovery and for understanding the mechanism of action of bioactive compounds. nih.govnih.gov

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govcreative-biolabs.com ABPP probes are designed to covalently bind to the active site of enzymes, providing a direct readout of their catalytic activity. rsc.orguniversiteitleiden.nl

The urea moiety of the oxoindoline urea scaffold is known to act as an irreversible inhibitor of serine hydrolases by carbamylating the catalytic serine residue in the enzyme's active site. nih.govnih.gov This inherent reactivity makes the scaffold an ideal starting point for designing activity-based probes (ABPs). A tailored ABP based on 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea would contain the core structure for target recognition and the reactive urea "warhead," plus a reporter tag or a bioorthogonal handle for detection. creative-biolabs.com Such probes enable the profiling of enzyme activities in complex proteomes and can be used in competitive assays to determine the potency and selectivity of other potential inhibitors. researchgate.net

Identifying the specific protein targets of a probe from the thousands of proteins in a cell is a significant challenge. A common workflow combines bioorthogonal handles with enrichment and proteomic analysis. nih.gov

An oxoindoline urea probe equipped with an alkyne handle is first allowed to bind and covalently label its target proteins within a cell lysate. Next, an azide-functionalized biotin molecule is added, which "clicks" to the alkyne handle on the probe. The resulting biotin-tagged probe-protein conjugates can then be selectively captured and enriched from the lysate using streptavidin-coated beads. beilstein-journals.org After washing away non-specifically bound proteins, the enriched target proteins are digested and identified using advanced mass spectrometry-based proteomics. This powerful approach provides a direct method to deconvolute the cellular targets of the parent compound. researchgate.netkorea.ac.kr

Development of Highly Selective Chemical Probes for Specific Enzymes (e.g., Serine Hydrolases)

While broad-spectrum probes are useful for profiling entire enzyme families, probes that are highly selective for a single enzyme are invaluable for studying the specific function of that protein without confounding off-target effects. stanford.edu The serine hydrolase superfamily is a large and diverse class of enzymes that are important therapeutic targets, making them a key focus for selective probe development. nih.govnih.govresearchgate.net

The 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea scaffold is particularly amenable to the development of selective probes for serine hydrolases. nih.govstanford.edu The urea group serves as a reactive warhead that forms a covalent bond with the active site serine. nih.gov The selectivity of the probe is governed by the non-covalent interactions between the rest of the probe's structure (the oxoindoline and tolyl rings) and the target enzyme's binding pocket. By systematically modifying these parts of the scaffold, the probe's affinity and selectivity for a specific serine hydrolase can be fine-tuned. For example, research on 1,2,3-triazole ureas has demonstrated that this scaffold can be modified to create potent and selective inhibitors for specific enzymes involved in endocannabinoid biosynthesis, highlighting the tunability of urea-based compounds. nih.govnih.gov This principle allows for the rational design of highly selective chemical probes to investigate the roles of individual serine hydrolases in health and disease.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea |

| Aryl azide |

| Benzophenone |

| Diazirine |

| Alkyne |

| Azide |

| Tetrazine |

| Trans-cyclooctene |

| Aldehyde |

| Ketone |

| Hydrazine (B178648) |

| Alkoxyamine |

| Biotin |

Advanced Analytical Characterization in Chemical Research

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile compounds like 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea. A reversed-phase HPLC method is typically employed for aryl urea (B33335) derivatives. The method's parameters are meticulously optimized to achieve sharp, symmetrical peaks with good resolution from any impurities.

A typical HPLC method for the analysis of this compound would involve a C18 column as the stationary phase, which is non-polar. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, delivered in an isocratic or gradient elution mode to ensure optimal separation. researchgate.netimpactfactor.orgnih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, determined by UV-Vis spectroscopic analysis. researchgate.netnih.gov For quantitative analysis, a calibration curve is constructed by plotting the peak area against a series of known concentrations of a reference standard. This allows for the precise determination of the compound's concentration in a given sample. The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Buffer |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 215-250 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These are typical parameters and would require optimization for this specific compound.

For enhanced sensitivity and selectivity, particularly in complex matrices or for trace-level analysis, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. researchgate.net This technique combines the superior separation efficiency of UHPLC, which utilizes columns with smaller particle sizes (<2 µm), with the definitive identification capabilities of mass spectrometry. researchgate.net

In a UHPLC-MS/MS analysis of 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea, the compound would first be separated on a sub-2 µm particle column, providing sharper peaks and faster analysis times compared to conventional HPLC. researchgate.net The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. The precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. nih.govnih.gov

Table 2: Predicted UHPLC-MS/MS Parameters for 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 296.12 |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon or Nitrogen |

| Potential Product Ions | Fragments corresponding to the oxindole (B195798) and p-tolylurea (B1198767) moieties. |

Note: The exact mass transitions would need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. mdpi.com For the synthesis of 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea, which is typically formed by the reaction of 5-amino-2-oxoindoline with p-tolyl isocyanate, TLC can be used to track the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄). The plate is then developed in a sealed chamber containing a suitable mobile phase. A common mobile phase for related aryl urea compounds is a mixture of toluene, ethyl acetate, and formic acid. mdpi.com After development, the plate is dried and visualized, typically under UV light at 254 nm, where the aromatic rings of the reactants and product will quench the fluorescence of the indicator on the plate, appearing as dark spots. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. nih.gov The product is expected to have an Rf value that is distinct from the starting materials.

Table 3: Typical TLC System for Monitoring the Synthesis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (e.g., 5:4:1 v/v/v) |

| Visualization | UV Lamp (254 nm) |

| Expected Observation | Disappearance of starting material spots and appearance of a new product spot with a unique Rf value. |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds. The resulting spectrum is a unique fingerprint of the molecule.

For 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the urea and amide groups, the C=O stretching of the urea and lactam (oxoindoline) moieties, and C-N stretching vibrations. researchgate.netmdpi.com The presence of these specific peaks provides strong evidence for the successful synthesis of the target compound. mdpi.com

Table 4: Expected FT-IR Absorption Bands for 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Urea & Amide) | Stretching | 3450 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 2950 - 2850 |

| C=O (Amide/Lactam) | Stretching | ~1710 |

| C=O (Urea) | Stretching ("Amide I" band) | ~1660 |

| N-H (Urea & Amide) | Bending ("Amide II" band) | ~1590 |

| C-N | Stretching | 1480 - 1380 |

Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions such as hydrogen bonding. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the definitive structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea, distinct signals would be expected for the aromatic protons on both the oxindole and p-tolyl rings, the N-H protons of the urea and amide groups, the aliphatic protons of the oxindole methylene (B1212753) group, and the methyl protons of the p-tolyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all used to assign each signal to a specific proton in the molecule. For instance, the protons on the p-tolyl ring are expected to appear as two distinct doublets due to their para-substitution pattern. uva.nl

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. For the target compound, signals would be observed for the carbonyl carbons of the urea and lactam, the various aromatic carbons, the aliphatic methylene carbon of the oxindole ring, and the methyl carbon of the p-tolyl group. The chemical shifts of the carbonyl carbons are characteristically found in the downfield region of the spectrum. uva.nlresearchgate.net

Table 5: Predicted ¹H NMR Spectral Data for 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.5 | Singlet | Oxindole N-H |

| ~8.5 - 9.0 | Singlet | Urea N-H protons |

| ~7.3 - 7.5 | Multiplet | Aromatic protons |

| ~7.1 | Doublet | Aromatic protons (p-tolyl) |

| ~6.8 | Doublet | Aromatic protons (oxindole) |

| ~3.5 | Singlet | CH₂ (oxindole) |

| ~2.2 | Singlet | CH₃ (p-tolyl) |

Note: Predicted values based on data for structurally related compounds. uva.nl Actual values require experimental determination.

Table 6: Predicted ¹³C NMR Spectral Data for 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Oxindole) |

| ~153 | C=O (Urea) |

| ~140 - 120 | Aromatic Carbons |

| ~118 - 110 | Aromatic Carbons |

| ~36 | CH₂ (Oxindole) |

| ~21 | CH₃ (p-tolyl) |

Note: Predicted values based on data for structurally related compounds. uva.nlmdpi.com Actual values require experimental determination.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS allows for the calculation of a compound's molecular formula. This technique is crucial for confirming the identity of a target molecule and distinguishing it from other compounds with the same nominal mass.

In the study of urea derivatives, HRMS is routinely employed to confirm the successful synthesis of the target compounds. For instance, in the characterization of a series of N-((adamantan-1-yl)carbamoyl)benzenesulfonamide analogs, HRMS was used to provide precise mass measurements. The observed [M+H]⁺ ions were compared to the calculated theoretical values, with deviations typically being in the low parts-per-million (ppm) range, thus confirming the elemental composition of the synthesized molecules. mdpi.com

For the molecular formula of 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea, C₁₆H₁₅N₃O₂, the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a value in very close agreement with this theoretical mass, thereby confirming the molecular formula.

Interactive Data Table: HRMS Data for Analogs of 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| N-((adamantan-1-yl)carbamoyl)-4-(trifluoromethyl)benzenesulfonamide | C₁₈H₂₂F₃N₂O₃S | 403.1303 | 403.1307 |

| N-(adamantan-1-yl)carbamoyl)-4-fluorobenzenesulfonamide | C₁₇H₂₂N₂O₃FS | 353.1335 | 353.1336 |

| N-((adamantan-1-yl)carbamoyl)naphthalene-2-sulfonamide | C₂₁H₂₅N₂O₃S | 385.1586 | 385.1582 |

Data sourced from studies on analogous sulfonyl urea derivatives. mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This data is used to determine the empirical formula of a substance, which can then be compared with the molecular formula proposed from other analytical methods like mass spectrometry. The close agreement between the calculated and experimentally found percentages for each element provides strong evidence for the compound's purity and elemental composition.

For 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea, with the molecular formula C₁₆H₁₅N₃O₂, the theoretical elemental composition can be calculated. Experimental validation through combustion analysis would be expected to yield percentage values within a narrow margin of error (typically ±0.4%) of the calculated values.

While specific elemental analysis data for 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea is not available in the provided search results, the following table presents data for an analogous oxoindoline derivative, Triethylammonium 2-(3-hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate, demonstrating the standard format for reporting such results. mdpi.com

Interactive Data Table: Elemental Analysis Data for an Oxoindoline Analog

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 68.01 | 68.45 |

| Hydrogen (H) | 8.30 | 8.36 |

| Nitrogen (N) | 7.21 | 7.12 |

Data for Triethylammonium 2-(3-hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate. mdpi.com

X-ray Crystallography for Solid-State Structure Determination of Analogs

While a crystal structure for 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea itself is not described in the search results, the crystal structure of a closely related analog, 1-[2-(2-oxoindolin-3-ylidene)acetyl]phenyl-3-phenylurea, has been determined. nih.gov This analysis provided unequivocal proof of the compound's structure and stereochemistry. nih.gov The study of such analogs reveals important insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, that are likely to be present in the solid-state structure of 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea. nih.gov

In the crystal structure of the analog, it was observed that the oxygen atom of the urea group acts as a hydrogen bond acceptor from the urea group of an adjacent molecule. nih.gov Specifically, N-H···O hydrogen bonds were identified with distances of 2.936(11) Å and 2.976(11) Å. nih.gov These types of interactions are crucial in dictating the packing of the molecules in the crystal lattice. The stereoselectivity of the synthesis was also confirmed, with the E-configuration being the sole product. nih.gov

Future Perspectives and Research Directions

Design and Synthesis of Next-Generation Oxoindoline Urea (B33335) Derivatives

The design and synthesis of novel oxoindoline urea derivatives are central to advancing this class of compounds. Future efforts will likely focus on strategies that enhance potency, selectivity, and pharmacokinetic profiles. Molecular conjugation, an approach that combines two or more pharmacophores, has shown promise in developing potent bioactive agents. nih.gov For instance, the conjugation of the 2-oxoindolyl moiety with a urea function is a key design element inspired by clinically approved drugs. nih.govresearchgate.net

Synthetic strategies are continuously being refined to improve efficiency and yield. Multi-step synthetic protocols are common, often involving the reaction of substituted anilines with phenyl chloroformate, followed by reactions with hydrazine (B178648) hydrate (B1144303) and subsequent condensation or cyclization steps to yield the final urea derivatives. mdpi.comnih.gov Researchers have explored various synthetic pathways to produce 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, with some methods demonstrating higher yields than others. mdpi.com The development of more streamlined and efficient synthetic routes, potentially leveraging novel catalytic systems or flow chemistry, will be crucial for generating diverse libraries of next-generation compounds for screening. nih.govmdpi.comrsc.org

Future design strategies for these derivatives will likely incorporate advanced medicinal chemistry principles. This includes structure-based drug design, where the crystal structures of target proteins guide the rational design of more potent and selective inhibitors. Additionally, the exploration of bioisosteric replacements for the (thio)urea scaffold may address potential liabilities and improve drug-like properties. bohrium.com The synthesis of structurally diverse libraries, including spiro-isoxazolines and other complex heterocyclic systems, will also be important for exploring new chemical space and identifying novel bioactive compounds. nih.gov

Table 1: Examples of Synthetic Approaches for Urea-Containing Scaffolds

| Starting Materials | Key Reaction Steps | Resulting Scaffold | Reference |

| Substituted aniline, Phenyl chloroformate | Formation of phenylcarbamate, Reaction with 2-aminoisoindoline-1,3-dione | 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea | mdpi.comnih.gov |

| Isatin, 1-(acetylphenyl)-3-phenylurea | Aldol condensation, Dehydration | 2-Oxoindolin-3-ylidene incorporating urea | nih.govresearchgate.net |

| Isocyanides, O-Benzoyl hydroxylamines | Copper-catalyzed insertion and rearrangement | Unsymmetrical ureas | nih.gov |

| Amides, Amines | Hypervalent iodine-mediated coupling | Unsymmetrical ureas | mdpi.com |

Application of Artificial Intelligence and Machine Learning in Scaffold Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the optimization of the oxoindoline urea scaffold. rsc.orgnih.govbenthamscience.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify subtle structure-activity relationships (SAR) that may not be apparent through traditional analysis. nih.govresearchgate.net For kinase inhibitors, a major area of application for oxoindoline ureas, AI and ML can address challenges such as improving selectivity against the highly conserved ATP-binding site and predicting potential resistance mutations. rsc.org

Furthermore, AI and ML algorithms are being developed to predict various molecular properties, including physicochemical characteristics and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net This predictive capability allows for the in silico screening of large virtual libraries of oxoindoline urea derivatives, prioritizing the synthesis and testing of compounds with the highest probability of success. nih.govbenthamscience.com The integration of AI and ML into the drug discovery pipeline is expected to significantly accelerate the development of new and improved oxoindoline urea-based therapeutics. researchgate.netnih.gov

Expansion of Biological Targets and Pathways for Investigation

While much of the research on oxoindoline urea derivatives has focused on their activity as kinase inhibitors, particularly targeting VEGFR-2, there is a significant opportunity to explore their potential against a broader range of biological targets and pathways. nih.govresearchgate.netnih.gov The oxindole (B195798) scaffold itself is known to possess a wide spectrum of pharmacological activities, including anticancer, anti-HIV, antidiabetic, and antibacterial properties, suggesting that its derivatives may modulate multiple biological systems. nih.gov

Computational repurposing campaigns can be employed to identify new potential targets for existing libraries of oxoindoline-based compounds. nih.govnih.gov By comparing the 2D and 3D structural similarities of these compounds with ligands from extensive databases like DrugBank, PDB, and ChEMBL, researchers can generate hypotheses about new therapeutic applications. nih.gov Such in silico approaches can highlight previously unexplored targets for which these compounds may have affinity. nih.gov

Future research should aim to systematically screen 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea and its analogs against diverse panels of biological targets. This could include other kinase families, G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in various disease pathways. The identification of novel targets will not only open up new therapeutic avenues but also provide a deeper understanding of the polypharmacology of this versatile scaffold. The conversion of oxindoles into related structures like quinolinones could also provide access to compounds with different biological activity profiles. nih.govacs.org

Addressing Remaining Challenges in Oxoindoline-Urea Research

Despite the significant progress in the field, several challenges remain in the research and development of oxoindoline-urea compounds. A key challenge is achieving high selectivity for the desired biological target, particularly within large and highly conserved protein families like kinases. rsc.org Off-target effects can lead to unwanted side effects and toxicity, limiting the therapeutic window of a drug candidate.

Improving the pharmacokinetic properties of these compounds is another critical area of focus. Issues such as poor solubility, metabolic instability, and low oral bioavailability can hinder the clinical development of otherwise potent compounds. Medicinal chemistry efforts will need to continue to focus on optimizing these properties through structural modifications.

Furthermore, the emergence of drug resistance is a common challenge in cancer therapy and other disease areas. Research into the mechanisms of resistance to oxoindoline-urea inhibitors and the development of next-generation compounds that can overcome these resistance mechanisms will be crucial for their long-term clinical success. Addressing these challenges will require a multidisciplinary approach that integrates medicinal chemistry, chemical biology, computational modeling, and clinical research.

Q & A

Q. What are the common synthetic routes for 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-oxoindolin-5-amine with p-tolyl isocyanate under anhydrous conditions. Key reagents include triphosgene (for in situ isocyanate generation) or Dabco (as a catalyst for urea bond formation) in solvents like THF or toluene. Optimization may involve:

- Temperature control : Reactions are often conducted at 0–60°C to balance reactivity and side-product formation .

- Catalyst screening : Dabco or trimethylamine improves urea bond yield by facilitating nucleophilic attack .

- Purification : Recrystallization from methanol or chromatography (silica gel, DCM/MeOH) ensures purity. Yields range from 78–88% under optimized conditions .

Q. How is the structural integrity of 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea validated post-synthesis?

- Methodological Answer : Characterization employs:

- NMR spectroscopy : H-NMR confirms urea NH protons (~8.5–10.5 ppm) and aromatic protons from the 2-oxoindolin and p-tolyl groups. C-NMR identifies carbonyl carbons (~150–160 ppm) .

- HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks (e.g., [M+H]) with <5 ppm deviation .

- Melting point : Consistency with literature values (e.g., 189–196°C for analogous ureas) supports purity .

Advanced Research Questions

Q. How do stereochemical variations in 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea influence its biological activity?

- Methodological Answer : Chiral effects can be studied via:

- Enantioselective synthesis : Use chiral auxiliaries (e.g., (R)- or (S)-α-methylbenzylamine) to generate enantiomers .

- Biological assays : Compare enantiomers in target-binding assays (e.g., kinase inhibition) or cellular models (e.g., apoptosis induction). For example, Imai et al. (2009) demonstrated enantiomer-specific modulation of amino acid levels in plant root tips using analogous ureas .

- Computational docking : MD simulations predict binding affinity differences between enantiomers to rationalize activity trends .

Q. What strategies resolve contradictions in reported bioactivity data for 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea analogs?

- Methodological Answer : Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls.

- Compound stability : Assess degradation via HPLC under physiological conditions (e.g., pH 7.4, 37°C) .

- Off-target effects : Employ orthogonal assays (e.g., CRISPR knockouts, thermal shift assays) to confirm target engagement .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea?

- Methodological Answer : Key steps include:

- Formulation : Use PEG-400/saline (50:50) for solubility. Dose orally or intravenously in rodent models.

- Pharmacokinetic sampling : Collect plasma at intervals (0–24 h) and quantify via LC-MS/MS. Parameters like , , and bioavailability (%F) are calculated .

- Metabolite profiling : Identify phase I/II metabolites using liver microsomes and human CYP isoforms .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values.

Q. How can researchers optimize HPLC conditions for separating 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea from synthetic byproducts?

- Methodological Answer : Method development steps:

- Column selection : C18 (5 µm, 250 × 4.6 mm) with guard column.

- Mobile phase : Gradient elution (ACN/water with 0.1% formic acid) improves resolution.

- Detection : UV at 254 nm (aromatic π→π* transitions). Adjust flow rate (1.0–1.5 mL/min) to balance runtime and peak shape .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.